REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=1.[CH2:9]1[CH2:19][CH2:18]N2C(=NCCC2)CC1.[CH3:20][SiH:21](Cl)[CH3:22].[CH2:24](Cl)Cl>CCOC(C)=O>[CH3:18][C:19]([Si:21]([CH3:22])([CH3:20])[O:1][C:2]1[CH:3]=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=1)([CH3:9])[CH3:24]
|
Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1)C
|
Name
|
|
Quantity
|
3.32 mL
|
Type
|
reactant
|
Smiles
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C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
3.07 g
|
Type
|
reactant
|
Smiles
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C[SiH](C)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organic solution is washed with 1 N HCl, 10% Na2CO3 and saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with 5% EtOAc/hexanes
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)[Si](OC=1C=C(C=CC1)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 18.5 mmol | |
AMOUNT: MASS | 4.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |